molecular formula C12H16Cl2FN3 B3002419 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1185360-65-9

1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B3002419
CAS No.: 1185360-65-9
M. Wt: 292.18
InChI Key: ZKLLDQVTJJQSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C10H10FN32HCl It is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with dimethyl and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 3-fluorobenzyl halides in the presence of a base.

    Formation of the dihydrochloride salt: The final compound is obtained by treating the amine derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorobenzyl)-3,5-dimethylpiperazine: Similar structure but with a piperazine ring instead of a pyrazole ring.

    3-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the pyrazole and amine functionalities.

    1-(3-Fluorobenzyl)-2,5-dimethylpiperazine: Another piperazine derivative with similar substituents.

Uniqueness

1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride is unique due to the combination of its fluorobenzyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.2ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10;;/h3-6H,7,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLDQVTJJQSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.